molecular formula C13H19NO2 B12090782 4-((2S)Pyrrolidin-2-YL)-1-ethoxy-2-methoxybenzene

4-((2S)Pyrrolidin-2-YL)-1-ethoxy-2-methoxybenzene

Cat. No.: B12090782
M. Wt: 221.29 g/mol
InChI Key: BXBLPEMBRQKTSF-UHFFFAOYSA-N
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Description

4-((2S)Pyrrolidin-2-YL)-1-ethoxy-2-methoxybenzene is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2S)Pyrrolidin-2-YL)-1-ethoxy-2-methoxybenzene typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often include the use of specific reagents and catalysts to achieve the desired stereochemistry and functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve large-scale processes that ensure high purity and yield. These processes often utilize optimized reaction conditions and purification techniques to produce the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

4-((2S)Pyrrolidin-2-YL)-1-ethoxy-2-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like mCPBA (meta-chloroperoxybenzoic acid) for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-((2S)Pyrrolidin-2-YL)-1-ethoxy-2-methoxybenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((2S)Pyrrolidin-2-YL)-1-ethoxy-2-methoxybenzene involves its interaction with specific molecular targets. The pyrrolidine ring can bind to various proteins and enzymes, affecting their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their functional groups and overall molecular architecture.

Uniqueness

What sets 4-((2S)Pyrrolidin-2-YL)-1-ethoxy-2-methoxybenzene apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-(4-ethoxy-3-methoxyphenyl)pyrrolidine

InChI

InChI=1S/C13H19NO2/c1-3-16-12-7-6-10(9-13(12)15-2)11-5-4-8-14-11/h6-7,9,11,14H,3-5,8H2,1-2H3

InChI Key

BXBLPEMBRQKTSF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2CCCN2)OC

Origin of Product

United States

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